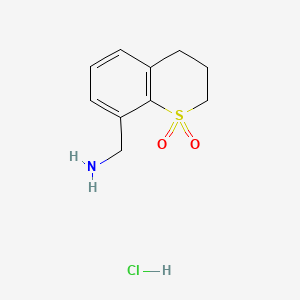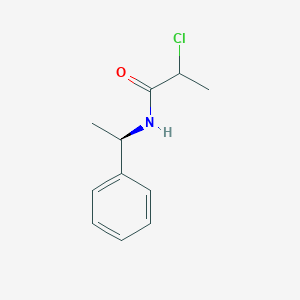
2-(Azidomethyl)-5-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-5-fluoropyridine is an organic compound that features both azido and fluoropyridine functional groups. The presence of these groups makes it a versatile molecule in various chemical reactions and applications. The azido group is known for its high reactivity, particularly in click chemistry, while the fluoropyridine moiety adds unique electronic properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-fluoropyridine typically involves the introduction of an azido group to a fluoropyridine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluoropyridine is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance reaction efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group is highly reactive in 1,3-dipolar cycloaddition reactions, particularly with alkynes, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
科学的研究の応用
2-(Azidomethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: Employed in bioorthogonal labeling techniques to tag biomolecules without interfering with biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-fluoropyridine largely depends on the specific reaction it undergoes. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is highly selective and efficient, making it a valuable tool in chemical synthesis and bioconjugation.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)pyridine: Lacks the fluorine atom, resulting in different electronic properties.
5-Fluoro-2-methylpyridine: Contains a methyl group instead of an azido group, leading to different reactivity.
2-(Azidomethyl)-3-fluoropyridine: The position of the fluorine atom is different, affecting the compound’s reactivity and properties.
Uniqueness
2-(Azidomethyl)-5-fluoropyridine is unique due to the combination of the azido and fluoropyridine groups. This combination imparts distinct reactivity and electronic properties, making it a versatile compound in various chemical and biological applications.
特性
分子式 |
C6H5FN4 |
|---|---|
分子量 |
152.13 g/mol |
IUPAC名 |
2-(azidomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H5FN4/c7-5-1-2-6(9-3-5)4-10-11-8/h1-3H,4H2 |
InChIキー |
VGKIMWSRNNVSTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1F)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)





![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)




![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
